2-azido-1,4-dibromobenzene molecular structure and weight
2-azido-1,4-dibromobenzene molecular structure and weight
Structural Analysis, Synthesis, and Photochemical Applications
Executive Summary & Structural Identity
2-azido-1,4-dibromobenzene is a halogenated aryl azide utilized primarily as a photoaffinity labeling reagent and a precursor in "Click" chemistry (CuAAC). Its core utility lies in the photosensitivity of the azide moiety (
Structurally, the molecule consists of a benzene ring substituted with two bromine atoms at the para positions (1,4-relationship) and an azido group at the ortho position relative to one bromine (position 2).
Table 1: Physicochemical Profile[1]
| Property | Data |
| IUPAC Name | 2-azido-1,4-dibromobenzene (or 1-azido-2,5-dibromobenzene) |
| Molecular Formula | |
| Molecular Weight | 276.92 g/mol |
| Exact Mass | 274.869 g/mol |
| Appearance | Pale yellow to beige crystalline solid (typical of aryl azides) |
| Solubility | Soluble in organic solvents ( |
| Precursor | 2,5-Dibromoaniline (CAS: 3638-73-1) |
| Reactivity Class | Photolabile; Electrophilic (upon activation); Cycloaddition partner |
Synthetic Pathway & Mechanism[3]
The synthesis of 2-azido-1,4-dibromobenzene follows a classic diazotization-azidation sequence (Sandmeyer-type reaction). This two-step protocol converts the commercially available amine precursor (2,5-dibromoaniline) into the target azide under strictly controlled thermal conditions to prevent spontaneous decomposition.
Reaction Mechanism[4][5]
-
Diazotization: In a highly acidic medium, sodium nitrite (
) generates the nitrosonium ion ( ), which attacks the primary amine to form a diazonium salt intermediate ( ). -
Nucleophilic Substitution: Sodium azide (
) acts as a nucleophile, displacing the diazonium group (releasing gas) or attacking the terminal nitrogen to form a pentazene intermediate that collapses to the aryl azide.
Synthesis Workflow (DOT Diagram)
Fig 1. Step-wise synthesis from aniline precursor via diazonium intermediate.
Reactivity Profile: Photolysis & Nitrene Chemistry[6]
The defining characteristic of 2-azido-1,4-dibromobenzene is its response to UV light (typically 254 nm or 365 nm). Photolysis triggers the extrusion of molecular nitrogen (
The Nitrene Pathway
The singlet nitrene (
-
Intersystem Crossing (ISC): Decays to the triplet nitrene (
), a diradical species that performs hydrogen abstraction or dimerization (forming azo compounds). -
Ring Expansion: Rearranges into a dehydroazepine (ketenimine) intermediate, which is a potent electrophile capable of reacting with nucleophiles (e.g., amines in proteins).
This duality makes the compound invaluable for photoaffinity labeling , where the nitrene covalently binds to a target protein receptor upon UV activation.
Photochemical Mechanism (DOT Diagram)
Fig 2.[1] Photolytic decomposition pathways leading to bioconjugation or polymerization.
Experimental Protocol: Synthesis & Handling
Safety Warning: Organic azides are potentially explosive. While aryl azides are generally more stable than alkyl azides, maintain a C/N ratio > 3. Perform all reactions behind a blast shield. Avoid metal spatulas (use Teflon/wood).
Materials
-
2,5-Dibromoaniline (1.0 eq)
-
Sodium Nitrite (
, 1.2 eq) -
Sodium Azide (
, 1.5 eq) -
Hydrochloric Acid (6M HCl)
-
Solvents: Water, Ethyl Acetate, Hexanes
Step-by-Step Methodology
-
Solubilization: In a round-bottom flask, suspend 2,5-dibromoaniline (e.g., 500 mg) in 6M HCl (10 mL). Cool the mixture to 0°C in an ice/salt bath. Vigorous stirring is essential as the hydrochloride salt may precipitate.
-
Diazotization: Dissolve
in minimal water. Add this solution dropwise to the amine suspension, maintaining the temperature below 5°C .-
Checkpoint: The solution should become clear or turn pale yellow. Test with starch-iodide paper (should turn blue immediately, indicating excess
).
-
-
Azidation: Stir the diazonium solution for 15 minutes at 0°C. Dissolve
in minimal water. Add the azide solution dropwise (CAUTION: Nitrogen gas evolution will cause foaming). -
Precipitation: Stir for 1–2 hours, allowing the mixture to warm to room temperature. The product, 2-azido-1,4-dibromobenzene, will precipitate as a solid.
-
Workup: Extract the reaction mixture with Ethyl Acetate (
mL). Wash the combined organics with saturated (to neutralize acid) and brine. -
Purification: Dry over
, filter, and concentrate in vacuo (do not heat above 40°C). If necessary, purify via silica column chromatography (Eluent: Hexanes/EtOAc 95:5). Keep the product protected from light.
Applications in Drug Discovery & Materials
Photoaffinity Labeling (PAL)
Researchers use 2-azido-1,4-dibromobenzene as a heterobifunctional linker core. The bromines allow for palladium-catalyzed cross-coupling (Suzuki/Buchwald) to attach a drug pharmacophore, while the azide remains inert until UV activation.
-
Workflow: Drug-Linker-Azide + Protein
Complex Covalent Crosslink Identify Binding Site.
Click Chemistry
The azide group participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,2,3-triazoles. The presence of bromine atoms allows for post-click functionalization of the benzene ring, creating complex scaffold libraries for SAR (Structure-Activity Relationship) studies.
References
-
RSC Publishing. (2023). Visible-light-induced protein labeling in live cells with aryl azides.[1][2] Chemical Science.[2] Link
-
National Institutes of Health (NIH). (2016). A Laser Flash Photolysis Study of Azo-Compound Formation from Aryl Nitrenes. Journal of Physical Chemistry A. Link
-
Wikipedia. (n.d.). 1,4-Dibromobenzene (Precursor Structural Data).[3]Link
-
PubChem. (n.d.). 2,5-Dibromobenzene-1,4-diamine (Precursor Data).[3]Link
-
ResearchGate. (2022).[4] Mechanism of aryl azide photoactivation and nitrene rearrangement.[4][1] Chemical Reviews.[4] Link
Sources
- 1. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]
- 2. Modulating the photolysis of aryl azides in a supramolecular host to develop photoactivatable fluorophores - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03907F [pubs.rsc.org]
- 3. CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
